molecular formula C13H17NO B1337449 (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine CAS No. 196597-81-6

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

Cat. No. B1337449
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-JTQLQIEISA-N
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Description

This usually involves providing the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enzyme-Catalyzed Synthesis

The chiral indan derivative, identified as (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine, was synthesized through enzyme-catalyzed asymmetric hydrolysis. Utilizing Bacillus sp. SUI-12, researchers achieved high enantioselectivity in converting the racemic acetamide to the desired chiral product. This synthesis process facilitated the production of melatonin receptor agonist TAK-375, showcasing its applicability in medicinal chemistry for the development of therapeutic agents (Tarui et al., 2002).

Crystal Structure Determination

The compound has been subject to crystallographic studies to better understand its structural characteristics. For instance, the redetermination of a structurally related compound, ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate, provided insights into its crystal structure, highlighting the potential of such compounds in advanced materials research (Pereira Silva et al., 2009).

Novel Synthesis Approaches

Innovative synthesis methods for compounds related to (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine have been explored, such as the efficient process for synthesizing ramelteon, a sedative-hypnotic drug. This approach involved using acetonitrile as a nucleophilic reagent and implementing a multi-step hydrogenation process, demonstrating the compound's role in streamlining pharmaceutical production processes (Xiao et al., 2015).

Pharmacological Applications

Research on 1,6-dihydro-2H-indeno[5,4-b]furan derivatives has led to the identification of highly potent MT2-selective agonists. These compounds, showcasing high selectivity and potency towards melatonin receptors, are significant for their therapeutic potential in treating sleep disorders and possibly other conditions related to the body's circadian rhythms (Koike et al., 2011).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.


Please note that the availability of this information can vary depending on how much research has been done on the compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. If you have access to a library or a database of scientific articles, these could be good places to start your research. If you’re working in a lab, always remember to follow safety guidelines when handling chemicals. If you’re not sure about something, don’t hesitate to ask a knowledgeable colleague or supervisor. Safety should always be your first priority.


properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194448
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

CAS RN

196597-81-6
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPIONYL RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCW5CB6ZZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
Reactant of Route 2
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
Reactant of Route 3
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
Reactant of Route 4
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
Reactant of Route 5
Reactant of Route 5
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
Reactant of Route 6
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

Citations

For This Compound
6
Citations
S Xiao, C Chen, H Li, K Lin, W Zhou - Organic Process Research …, 2015 - ACS Publications
An efficient and practical process for the synthesis of ramelteon 1, a sedative-hypnotic, is described. Highlights in this synthesis are the usage of acetonitrile as nucleophilic reagent to …
Number of citations: 11 pubs.acs.org
M Takashima-Hirano, S Tazawa… - Chemical and …, 2011 - jstage.jst.go.jp
Ramelteon (TAK-375) is a novel melatonin receptor agonist that is used for clinical treatment of insomnia. The present report describes radiolabeling of ramelteon with the short-lived …
Number of citations: 9 www.jstage.jst.go.jp
T Yamano, M Yamashita, M Adachi, M Tanaka… - Tetrahedron …, 2006 - Elsevier
Asymmetric synthesis of a novel non-benzodiazepine hypnotic drug Ramelteon (TAK-375) was accomplished via asymmetric hydrogenation. Development of the substrate design …
Number of citations: 30 www.sciencedirect.com
X Zhang, W Yuan, Y Luo, QQ Huang, W Lu - Heterocycles, 2012 - heterocycles.jp
Highly enantioselective asymmetric Michael addition was used to synthesize ramelteon and its analogue. The asymmetric strategy provides an efficient approach for the medicinal …
Number of citations: 8 www.heterocycles.jp
С УРАЯМА, Е МУТОУ, А ИНАГАКИ, Т ОКАДА… - 2010 - elibrary.ru
Изобретение относится к промышленному способу получения оптически активных производных амина высокой чистоты с высоким выходом при подавлении образования …
Number of citations: 0 elibrary.ru
山下真之 - 2016 - kobeyakka.repo.nii.ac.jp
1. 研究概要 「光学異性体の重要性」 医薬品は, 受容体, 酵素, イオンチャンネルなどの標的分子と相互作用することにより, その作用を発揮する. これらの標的分子は, アミノ酸など不斉中心を持つ分子…
Number of citations: 3 kobeyakka.repo.nii.ac.jp

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